

crystal structure analysis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

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Compound of Interest

Compound Name: *4-Chloro-3-methyl-5-nitro-1H-pyrazole*

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An In-Depth Technical Guide to the Crystal Structure Analysis of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**

This guide provides a comprehensive framework for the complete structural elucidation of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**, a substituted pyrazole of interest to researchers in medicinal chemistry and materials science. Recognizing that a definitive crystal structure for this specific molecule is not widely published, this document outlines a robust, field-proven methodology. It serves as a blueprint for the synthesis, characterization, and ultimate crystal structure determination of novel pyrazole derivatives, using the title compound as a primary exemplar.

The pyrazole scaffold is a cornerstone in drug development, known for a wide array of biological activities including anti-inflammatory, antibacterial, and anticancer effects.^{[1][2]} The specific substitutions on the pyrazole ring—a chloro group, a methyl group, and a nitro group—are expected to significantly influence its electronic properties, potential for intermolecular interactions, and ultimately, its solid-state packing and bioavailability. A precise understanding

of its three-dimensional structure is therefore paramount for predicting its behavior and designing next-generation analogues.

This guide details an integrated approach, combining organic synthesis and crystal growth with a suite of analytical techniques. The core of the analysis is single-crystal X-ray diffraction (SC-XRD), the gold standard for unambiguous structure determination.[3][4] This is synergistically supported by spectroscopic methods (NMR, IR, MS) for preliminary characterization and computational chemistry (DFT) for theoretical validation and deeper insight into the molecule's electronic nature.[2][5]

Part 1: Synthesis and Crystal Growth

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis

The synthesis of substituted nitropyrazoles can be approached through various routes, often involving the nitration of a pyrazole precursor.[6][7] A plausible and efficient pathway for **4-Chloro-3-methyl-5-nitro-1H-pyrazole** is outlined below. The causality behind this choice is based on the established reactivity of the pyrazole ring, where the C4 position is susceptible to electrophilic substitution.

Experimental Protocol: Synthesis of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**

- **Starting Material:** Begin with commercially available 3-methyl-1H-pyrazole.
- **Chlorination:** Dissolve 3-methyl-1H-pyrazole in a suitable solvent like glacial acetic acid. Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product, 4-Chloro-3-methyl-1H-pyrazole, is isolated via extraction and purified by column chromatography.
- **Nitration:** The purified 4-Chloro-3-methyl-1H-pyrazole is then subjected to nitration. Add the chloro-pyrazole derivative slowly to a cold (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid. The strongly electrophilic nitronium ion (NO_2^+) generated in situ

will substitute onto the pyrazole ring. Due to the directing effects of the existing substituents, the nitro group is expected to add at the C5 position.

- **Work-up and Purification:** After the reaction is complete, the mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is filtered, washed with cold water to neutralize excess acid, and dried. Final purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Chloro-3-methyl-5-nitro-1H-pyrazole**.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step for SC-XRD.[8] The goal is to grow a crystal of approximately 0.1-0.3 mm in size, with a well-defined shape and no visible defects.[8]

Experimental Protocol: Crystal Growth by Slow Evaporation

- **Solvent Selection:** Test the solubility of the purified compound in a range of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find one in which it is moderately soluble.
- **Preparation of Saturated Solution:** Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature by dissolving the solid with gentle warming, if necessary.
- **Filtration:** Filter the solution through a syringe filter (0.22 μm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
- **Evaporation:** Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature, ideally in a vibration-free environment.
- **Harvesting:** Once suitable crystals have formed, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Part 2: Spectroscopic Characterization

Before proceeding to the time-intensive process of X-ray diffraction, it is essential to confirm the identity and purity of the synthesized compound using standard spectroscopic techniques.

Data Summary: Expected Spectroscopic Signatures

Technique	Functional Group/Proton	Expected Signature
¹ H NMR	N-H proton	Broad singlet, δ ~13-15 ppm
C-CH ₃ protons	Singlet, δ ~2.3-2.6 ppm	
¹³ C NMR	C3 (bearing CH ₃)	δ ~145-150 ppm
C4 (bearing Cl)	δ ~110-115 ppm	
C5 (bearing NO ₂)	δ ~148-155 ppm	
CH ₃	δ ~12-15 ppm	
IR Spectroscopy	N-H stretch	3100-3300 cm ⁻¹ (broad)
C=N stretch	1550-1600 cm ⁻¹	
Asymmetric NO ₂ stretch	1520-1560 cm ⁻¹ (strong)	
Symmetric NO ₂ stretch	1340-1380 cm ⁻¹ (strong)	
C-Cl stretch	700-800 cm ⁻¹	
Mass Spec (EI)	Molecular Ion [M] ⁺	Expected m/z corresponding to C ₄ H ₃ ClN ₄ O ₂

Note: NMR chemical shifts (δ) are predicted relative to TMS and can vary based on solvent. IR frequencies are in cm⁻¹.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[3][9] The fundamental principle is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.[8]

SC-XRD Experimental Workflow

The workflow for a typical SC-XRD experiment is a multi-stage process from data collection to final structure validation.



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol: SC-XRD

- **Crystal Mounting:** A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion and potential radiation damage.
- **Data Collection:** The mounted crystal is placed on a goniometer within the diffractometer.^[9] X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated through various orientations.^[3] A detector records the positions and intensities of the diffracted X-ray beams, creating a series of diffraction patterns.^[10] A complete data collection can take several hours.^[9]
- **Data Reduction:** The raw image files are processed using specialized software. This step integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and indexes the reflections to determine the unit cell parameters and space group.
- **Structure Solution:** This is the process of solving the "phase problem." For small molecules, direct methods are typically used to generate an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

- **Structure Refinement:** The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
- **Validation:** The final refined structure is validated using software tools like CHECKCIF to ensure the model is chemically sensible and free of significant errors. The final data is deposited in a standard Crystallographic Information File (CIF) format.

Data Presentation: Crystallographic Data Table

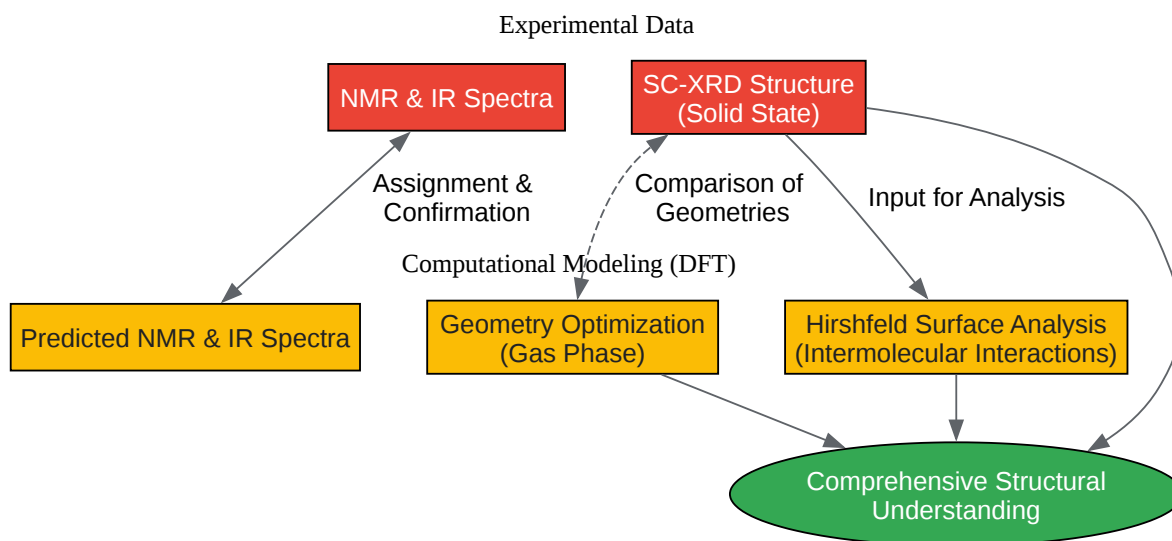
The final output of a crystal structure analysis is summarized in a standardized table. The following is a representative table for a compound of this type.

Parameter	Value (Illustrative)
Chemical Formula	C ₄ H ₃ ClN ₄ O ₂
Formula Weight	178.55
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.512(3)
b (Å)	10.234(4)
c (Å)	9.876(5)
β (°)	105.34(2)
Volume (Å ³)	828.1(6)
Z	4
ρ _{calc} (g/cm ³)	1.432
μ (mm ⁻¹)	0.45
F(000)	360
Final R indices [I > 2σ(I)]	R ₁ = 0.045, wR ₂ = 0.112
Goodness-of-fit on F ²	1.05

Part 4: Computational Chemistry Synergy

Computational methods, especially Density Functional Theory (DFT), are indispensable tools that complement experimental crystallographic data.^{[1][11]} They provide insights into the intrinsic properties of the molecule in the absence of crystal packing forces and help in interpreting experimental results.^{[2][5]}

Workflow: Integrating Experiment and Theory



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Caption: Synergistic workflow combining experimental and computational methods.

- **Geometry Optimization:** A DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can determine the molecule's lowest energy conformation in the gas phase.[11] Comparing this theoretical structure with the SC-XRD result reveals distortions and conformational changes induced by intermolecular forces like hydrogen bonding in the crystal lattice.
- **Spectroscopic Prediction:** DFT can calculate theoretical vibrational frequencies and NMR chemical shifts.[2] Matching these predictions with the experimental IR and NMR spectra provides a high degree of confidence in the assignment of spectroscopic signals to specific atomic motions and environments.
- **Hirshfeld Surface Analysis:** This powerful visualization tool is computed from the crystallographic information (CIF). It maps the intermolecular contacts within the crystal, quantifying the contributions of different interactions (e.g., H \cdots O, H \cdots N, H \cdots Cl) to the overall

crystal packing.^[12] This is crucial for understanding the forces that govern the supramolecular assembly.

Conclusion

The structural analysis of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**, or any novel molecule, is a multifaceted endeavor that demands a rigorous and integrated scientific approach. By combining meticulous synthesis and crystal growth with the definitive power of single-crystal X-ray diffraction, and enriching the findings with spectroscopic and computational data, researchers can achieve an unambiguous and holistic understanding of the molecule's structure. This detailed knowledge is the bedrock upon which further research into its chemical properties, biological activity, and potential applications in drug development and materials science can be reliably built.

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